molecular formula C13H15N3O2S B2956797 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 865287-81-6

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2956797
CAS RN: 865287-81-6
M. Wt: 277.34
InChI Key: UKJZIRGZSAQSHO-UHFFFAOYSA-N
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Description

The compound “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule that contains several functional groups including a thiophene ring, an oxadiazole ring, and a carboxamide group attached to a cyclohexane ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be expected to show a thiophene ring and an oxadiazole ring connected via a nitrogen atom to a cyclohexane ring bearing a carboxamide group . The exact 3D structure would depend on the specific spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the thiophene, oxadiazole, and carboxamide functional groups . For example, the thiophene ring is known to undergo reactions such as halogenation and metal-catalyzed cross-coupling reactions . The oxadiazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the thiophene, oxadiazole, and carboxamide functional groups . For example, the presence of these polar functional groups could influence the compound’s solubility in different solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Antiepileptic Activity

One study highlighted the synthesis of novel compounds structurally related to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, aiming to meet structural prerequisites indispensable for anticonvulsant activity. Through the use of maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models, certain compounds exhibited significant anticonvulsant activities. These findings suggest the potential of these compounds as antiepileptic agents, supported by their interaction with gamma-aminobutyric acid (GABA) assay results, confirming their mode of action and establishing structure-activity relationships among test compounds (Rajak et al., 2013).

Anticancer Activity

Research on derivatives closely related to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has also shown promising anticancer activities. A study involving the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines. This research underlines the therapeutic potential of such compounds in oncology, providing a basis for further investigation into their mechanism of action and efficacy in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activity

Additionally, compounds related to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide have been evaluated for their antimicrobial properties. A study on the synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles reported considerable antibacterial and antifungal activities. These findings support the application of such compounds in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Desai et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Standard safety precautions for handling organic compounds, such as using appropriate personal protective equipment and working in a well-ventilated area, should be followed .

Future Directions

The study of compounds containing thiophene, oxadiazole, and carboxamide functional groups is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic methodology . Future research could explore the synthesis of this and related compounds, their physical and chemical properties, their reactivity, and their potential biological activities .

properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(18-13)10-7-4-8-19-10/h4,7-9H,1-3,5-6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJZIRGZSAQSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

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